Lipophilicity Enhancement: Diethylsulfamoyl vs. Sulfamoyl
The diethylsulfamoyl group confers substantially increased lipophilicity compared to the primary sulfamoyl analog, as evidenced by computed partition coefficients. 5-(Diethylsulfamoyl)-2-methoxybenzoic acid exhibits an XLogP3 value of 1.7 [1], whereas the unsubstituted 2-methoxy-5-sulfamoylbenzoic acid has an XLogP3 of -0.3 [2]. This 2.0 log unit difference corresponds to approximately a 100-fold higher octanol-water partition coefficient, predicting significantly improved passive membrane permeability and blood-brain barrier penetration potential [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 (XLogP3, computed) |
| Comparator Or Baseline | 2-Methoxy-5-sulfamoylbenzoic acid: -0.3 (XLogP3, computed) |
| Quantified Difference | ΔXLogP3 = 2.0 (approximately 100-fold higher P_octanol/water) |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly impacts cellular permeability, oral bioavailability, and CNS exposure potential, making this compound a preferred scaffold for programs requiring enhanced membrane diffusion.
- [1] PubChem. (2025). 5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid. CID 4962526. Computed XLogP3-AA = 1.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4962526 View Source
- [2] PubChem. (2025). 2-Methoxy-5-sulfamoylbenzoic acid. CID 89601. Computed XLogP3 = -0.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-sulfamoylbenzoic-acid View Source
- [3] Wenlock, M. C., & Austin, R. P. (2011). A review of the role of physicochemical properties in drug discovery. In Drug Discovery and Development (pp. 59-88). RSC Publishing. View Source
